Clozapine N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine N-beta-D-Glucuronide is a metabolite of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is formed through the process of glucuronidation, where clozapine is conjugated with glucuronic acid. The formation of this compound plays a crucial role in the metabolism and excretion of clozapine from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clozapine N-beta-D-Glucuronide involves the enzymatic reaction of clozapine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the UGT enzyme.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods allow for the large-scale production of the compound by mimicking the natural metabolic pathways in a controlled environment.
Chemical Reactions Analysis
Types of Reactions: Clozapine N-beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to clozapine. This reaction is catalyzed by beta-glucuronidase enzymes.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable glucuronide conjugate structure.
Major Products:
Hydrolysis: Clozapine and glucuronic acid.
Scientific Research Applications
Clozapine N-beta-D-Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of clozapine in the body.
Toxicology: Investigating the detoxification pathways of clozapine and its metabolites.
Neuropharmacology: Understanding the neuroprotective effects of clozapine metabolites on dopaminergic neurons.
Drug Development: Exploring the potential therapeutic benefits of clozapine metabolites in treating neurodegenerative diseases.
Mechanism of Action
Clozapine N-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of clozapine. The parent compound, clozapine, acts on multiple neurotransmitter receptors, including dopamine, serotonin, and muscarinic receptors. The glucuronidation of clozapine facilitates its excretion from the body, thereby regulating its pharmacokinetic profile .
Comparison with Similar Compounds
Clozapine N-oxide: Another metabolite of clozapine formed through oxidation.
N-desmethylclozapine: A demethylated metabolite of clozapine.
Comparison: Clozapine N-beta-D-Glucuronide is unique in its formation through glucuronidation, which enhances its water solubility and facilitates excretion. In contrast, clozapine N-oxide and N-desmethylclozapine undergo different metabolic pathways, such as oxidation and demethylation, respectively .
This compound’s role in the detoxification and excretion of clozapine highlights its importance in the overall pharmacokinetic profile of the parent drug. Its unique metabolic pathway distinguishes it from other clozapine metabolites, contributing to its specific functions and applications in scientific research.
Properties
Molecular Formula |
C24H27ClN4O6 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O6/c1-29(23-20(32)18(30)19(31)21(35-23)24(33)34)10-8-28(9-11-29)22-14-4-2-3-5-15(14)26-16-7-6-13(25)12-17(16)27-22/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H-,26,27,33,34)/t18?,19-,20?,21-,23+/m0/s1 |
InChI Key |
SJZOZBLWKIWHFH-TWNSLQLBSA-N |
Isomeric SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.